A-1165442: A Clinical Candidate Differentiated by Superior TRPV1 Antagonism and Favorable Pharmacokinetics
The (3-Methylisoquinolin-5-yl)boronic acid scaffold is a direct precursor to A-1165442, a TRPV1 antagonist with a differentiated pharmacological profile. While first-generation TRPV1 antagonists that block all modes of activation (heat, acid, capsaicin) cause hyperthermia, A-1165442 exhibits temperature-neutral antagonism [1]. The compound demonstrates an IC50 of 9 nM against human TRPV1 . This selectivity profile, enabled by the 3-methylisoquinolin-5-yl urea motif, avoids the body temperature elevation seen with earlier candidates and provides a clear advantage in preclinical models of osteoarthritis pain [1]. This specific substitution pattern is not accessible using generic isoquinoline-5-boronic acid.
| Evidence Dimension | TRPV1 Antagonism Potency & In Vivo Safety Profile |
|---|---|
| Target Compound Data | IC50 = 9 nM (human TRPV1); No core body temperature elevation in rodents |
| Comparator Or Baseline | First-generation TRPV1 antagonists (e.g., AMG 517): IC50 values range from 0.5-20 nM, but cause significant hyperthermia in vivo |
| Quantified Difference | Elimination of hyperthermia side effect at comparable potency; 9 nM IC50 vs. hyperthermic profile |
| Conditions | In vitro FLIPR calcium flux assay for human TRPV1; in vivo rodent telemetry for core body temperature |
Why This Matters
This data demonstrates that the (3-methylisoquinolin-5-yl) moiety is critical for achieving a therapeutic window free of a dose-limiting side effect, making it a non-negotiable building block for programs targeting this validated pain pathway.
- [1] Voight, E. A., Gomtsyan, A. R., Daanen, J. F., Perner, R. J., Schmidt, R. G., Bayburt, E. K., ... & Kort, M. E. (2014). Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy. Journal of Medicinal Chemistry, 57(17), 7412-7424. View Source
